molecular formula C13H14N2OS2 B2451063 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 920250-62-0

1-(thiophen-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Cat. No.: B2451063
CAS No.: 920250-62-0
M. Wt: 278.39
InChI Key: LYMLUPOUZKZALK-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a heterocyclic compound featuring a quinazolinone core with a thiophene ring attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and thiophene-2-carbaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under reflux conditions with a thiol reagent, such as thiourea, to form the desired quinazolinone derivative.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or proteases, and receptors involved in cell signaling pathways.

    Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular responses such as apoptosis or reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one: Similar structure but with an oxo group instead of a thioxo group.

    1-(Furan-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(Thiophen-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is unique due to the presence of both a thiophene ring and a thioxo group, which confer distinct electronic and steric properties that can influence its reactivity and biological activity.

This compound’s unique combination of structural features makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

4-sulfanylidene-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c16-13-14-12(17)10-5-1-2-6-11(10)15(13)8-9-4-3-7-18-9/h3-4,7H,1-2,5-6,8H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMLUPOUZKZALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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